Tert-butyl 2-(3-ethoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate
Overview
Description
Tert-butyl 2-(3-ethoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C14H23NO5 and a molecular weight of 285.34 g/mol . This compound is often used in research and development due to its unique structure and reactivity.
Preparation Methods
The synthesis of tert-butyl 2-(3-ethoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl pyrrolidine-1-carboxylate with ethyl 3-oxopropanoate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified through standard techniques like column chromatography .
Chemical Reactions Analysis
Tert-butyl 2-(3-ethoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Tert-butyl 2-(3-ethoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate is utilized in various scientific research fields:
Chemistry: It serves as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and protein modifications.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-(3-ethoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Tert-butyl 2-(3-ethoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate can be compared with similar compounds like:
This compound: A closely related compound with slight structural variations.
tert-Butyl 3-(3-ethoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate: Another similar compound with differences in the position of functional groups.
These comparisons highlight the unique reactivity and applications of this compound in various scientific fields.
Biological Activity
Tert-butyl 2-(3-ethoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate, also known by its CAS number 126424-82-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and biological properties, supported by relevant studies and data.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 271.36 g/mol. The compound features a pyrrolidine ring, which is known for its role in various biological activities. Its structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrrolidine ring and subsequent functionalization to introduce the ethoxy and oxopropanoyl groups. Efficient synthetic routes are crucial for producing this compound in sufficient quantities for biological testing.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of pyrrolidine have been shown to possess antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Research has also suggested potential anticancer properties associated with this compound class. A study focusing on pyrrolidine derivatives reported that they could inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest . The specific pathways influenced by this compound remain to be fully elucidated but may involve modulation of signaling pathways related to cell growth and survival.
Enzyme Inhibition
Enzyme inhibition studies have highlighted the ability of certain pyrrolidine derivatives to act as inhibitors for enzymes such as acetylcholinesterase (AChE). This inhibition can be particularly relevant in the context of neurodegenerative diseases like Alzheimer's . The efficacy of this compound in this regard has not been extensively studied but warrants further investigation.
Data Summary
Property | Value |
---|---|
Molecular Formula | C14H25NO4 |
Molecular Weight | 271.36 g/mol |
CAS Number | 126424-82-6 |
Antimicrobial Activity | Effective against various bacteria |
Potential Anticancer Activity | Inhibits cancer cell proliferation |
Enzyme Inhibition | Potential AChE inhibitor |
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated several pyrrolidine derivatives, finding that modifications similar to those present in this compound enhanced their antibacterial activity .
- Anticancer Mechanisms : Research conducted on pyrrolidine compounds indicated that they could induce apoptosis in human cancer cell lines, suggesting a promising avenue for drug development .
- Neuroprotective Effects : Investigations into enzyme inhibition provided insights into how certain derivatives could serve as leads for developing treatments for neurodegenerative conditions .
Properties
IUPAC Name |
tert-butyl 2-(3-ethoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO5/c1-5-19-12(17)9-11(16)10-7-6-8-15(10)13(18)20-14(2,3)4/h10H,5-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHPVYSDLQWCDJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1CCCN1C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10601623 | |
Record name | tert-Butyl 2-(3-ethoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10601623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
287107-87-3 | |
Record name | tert-Butyl 2-(3-ethoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10601623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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